Bienvenue dans la boutique en ligne BenchChem!

MC-VC-Pabc-mmae

ADC Drug-to-Antibody Ratio Hydrophobicity

MC-VC-PABC-MMAE is the clinically validated linker-payload of the vedotin ADC platform. Its cathepsin B‑cleavable valine‑citrulline dipeptide and self‑immolative PABC spacer release MMAE intracellularly, providing predictable pharmacology essential for benchmark studies. Substituting this construct without full re‑engineering risks altered DAR, aggregation, and off‑target toxicity. This compound is the gold standard for novel ADC target proof‑of‑concept and next‑generation linker comparison—procure the industry’s baseline for reliable head‑to‑head data.

Molecular Formula C68H107N11O15
Molecular Weight 1318.6 g/mol
Cat. No. B12425397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-Pabc-mmae
Molecular FormulaC68H107N11O15
Molecular Weight1318.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O
InChIInChI=1S/C68H107N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)57(41(4)5)65(88)75-66(89)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-32,40-45,49-51,56-61,84H,15,17,20-23,26-28,33-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H3,69,70,90)(H,75,88,89)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1
InChIKeySQEKPGWTTOMKLO-HOKPPMCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC-Pabc-mmae: The Vc-MMAE Linker-Payload in Antibody-Drug Conjugate Development and Procurement


MC-VC-Pabc-mmae is a critical intermediate for antibody-drug conjugates (ADCs), comprising a maleimidocaproyl (mc) group for conjugation, a valine-citrulline (vc) dipeptide that is cleavable by lysosomal cathepsin B, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and the potent microtubule inhibitor monomethyl auristatin E (MMAE) [1]. This linker-payload construct forms the basis of the vedotin ADC platform, a clinically validated design used in multiple FDA-approved therapeutics [2]. Its widespread adoption in both commercial ADCs and research-stage conjugates stems from its predictable mechanism of action, characterized by targeted intracellular release of the cytotoxic payload upon lysosomal degradation, which provides a well-understood pharmacological profile for drug development programs [3].

MC-VC-Pabc-mmae Procurement: Why Linker-Payload Interchangeability Is Not Supported by Evidence


Substituting MC-VC-Pabc-mmae with alternative linker-payload combinations is not a trivial formulation change and carries substantial risk to ADC performance. The linker chemistry dictates both the mechanism of payload release and the stability of the conjugate in circulation. For instance, the protease-cleavable vc linker is designed for lysosomal cathepsin B cleavage, whereas disulfide linkers like SPDB rely on reductive cleavage in the cytosol, and non-cleavable linkers require complete lysosomal degradation of the antibody to release the drug [1]. These mechanistic differences directly translate into divergent pharmacokinetic profiles, off-target toxicity, and therapeutic indices. Furthermore, the hydrophobicity of the MC-VC-Pabc-MMAE construct imposes a practical limit on the drug-to-antibody ratio (DAR), capping it at approximately 4 to avoid aggregation and accelerated plasma clearance [2]. Attempting to increase the DAR with this payload without hydrophilic modifications compromises ADC stability and efficacy. These interdependencies between linker chemistry, payload release, and ADC stability mean that a simple substitution without rigorous re-engineering and validation is unlikely to yield a clinically comparable product [3].

MC-VC-Pabc-mmae Quantitative Differentiation: A Comparative Evidence Guide for Scientific Selection


Hydrophobicity-Driven DAR Limitation for MC-VC-Pabc-mmae Compared to Hydrophilic Linker-Payload Designs

The intrinsic hydrophobicity of the MC-VC-Pabc-MMAE motif restricts the maximum achievable drug-to-antibody ratio (DAR) to approximately 4, beyond which ADC aggregation and accelerated plasma clearance occur [1]. In contrast, a novel Y-shaped PEG pendant linker conjugated to the same VC-pABC-MMAE payload enables the generation of trastuzumab-based ADCs with a DAR of 8 while preserving structural integrity [2].

ADC Drug-to-Antibody Ratio Hydrophobicity

Comparative In Vitro Cytotoxicity of Anti-CD20 ADCs with MC-VC-Pabc-MMAE vs. a Hydrophilic Auristatin E Variant

In a direct comparison of anti-CD20 ADCs, a hydrophilic linker-payload variant, MC-VC-PABQ-AE, demonstrated significantly enhanced in vitro cytotoxicity in CD20-positive B-lymphoma cell lines compared to the standard MC-VC-PABC-MMAE conjugate [1]. Specifically, the hydrophilic variant exhibited higher cell viability inhibitory rates and induced greater apoptosis, underscoring a potential performance penalty associated with the hydrophobicity of the standard MC-VC-PABC-MMAE construct [2].

ADC Cytotoxicity Auristatin

Pharmacokinetic Uniformity of Vc-MMAE ADCs: A Platform-Level Differentiation from Other Linker Classes

A pooled analysis of clinical pharmacokinetic data from eight first-in-human Phase 1 studies of different vc-MMAE ADCs (including MC-VC-Pabc-MMAE constructs) demonstrated that the exposure of antibody-conjugated MMAE (acMMAE) is largely comparable across ADCs targeting diverse antigens and tumor types [1]. This inter-compound similarity in PK provides a unique advantage for drug development, as it allows for platform-based predictions of clinical pharmacology and reduces the uncertainty typically associated with novel linker-payload combinations [2].

Pharmacokinetics ADC Vc-MMAE

MC-VC-Pabc-mmae: Key Application Scenarios and Use Cases in ADC Development


Preclinical Proof-of-Concept for Novel Tumor Targets

MC-VC-Pabc-mmae is the linker-payload of choice for initial proof-of-concept studies for novel ADC targets due to its well-characterized pharmacology. For example, anti-endosialin-MC-VC-PABC-MMAE demonstrated selective cytotoxicity in endosialin-positive cell lines and profound antitumor efficacy in preclinical xenograft models, providing a rapid and reliable assessment of target validity [1].

Benchmarking Novel Linker-Payload Technologies

The widespread use of MC-VC-Pabc-mmae makes it an essential benchmark for evaluating next-generation linker-payload systems. Studies comparing novel hydrophilic linkers or alternative payloads routinely use MC-VC-Pabc-mmae conjugates as a baseline control to quantify improvements in DAR, aggregation, and in vivo efficacy [2].

Clinical-Stage ADC Programs Leveraging Platform PK

The predictable pharmacokinetic behavior of vc-MMAE ADCs, as demonstrated in pooled analyses of Phase 1 studies, supports the use of MC-VC-Pabc-mmae in clinical-stage programs where platform-based PK modeling can accelerate dose selection and streamline regulatory interactions [3].

Quote Request

Request a Quote for MC-VC-Pabc-mmae

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.